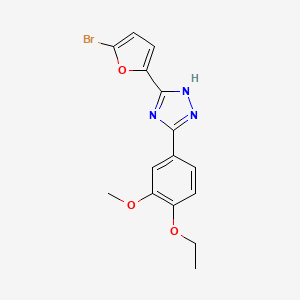
5-(tert-Butylthio)-2-iodo-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylthio)-2-iodo-4-methylpyridine is an organosulfur compound that features a tert-butylthio group, an iodine atom, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 5-(tert-Butylthio)-2-iodo-4-methylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylthio)-2-iodo-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the tert-butylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of new pyridine derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or modified thioether compounds.
Aplicaciones Científicas De Investigación
5-(tert-Butylthio)-2-iodo-4-methylpyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylthio)-2-iodo-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butylthio group can undergo oxidation or substitution, while the iodine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: Similar in having a tert-butylthio group but lacks the pyridine ring and iodine atom.
2-Iodo-4-methylpyridine: Similar in having the iodine and methyl groups on the pyridine ring but lacks the tert-butylthio group.
Uniqueness
5-(tert-Butylthio)-2-iodo-4-methylpyridine is unique due to the combination of the tert-butylthio group, iodine atom, and methyl group on the pyridine ring.
Propiedades
Fórmula molecular |
C10H14INS |
|---|---|
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-5-9(11)12-6-8(7)13-10(2,3)4/h5-6H,1-4H3 |
Clave InChI |
HGDMIDXVRPWVRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)







![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
